molecular formula C30H25Br2NO4 B11530979 Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Cat. No.: B11530979
M. Wt: 623.3 g/mol
InChI Key: XILWPYLBYOTUOY-UHFFFAOYSA-N
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Description

This compound belongs to the azapentacyclo family, characterized by a rigid pentacyclic core fused with a benzoate ester moiety. Its structure includes two bromine atoms at positions 1 and 8, a 16,18-diketone system, and a pentyl ester group. The bromine substituents likely enhance electrophilic reactivity and influence intermolecular interactions, while the ester group affects solubility and metabolic stability. Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving the geometry of such complex polycyclic systems .

Properties

Molecular Formula

C30H25Br2NO4

Molecular Weight

623.3 g/mol

IUPAC Name

pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C30H25Br2NO4/c1-2-3-10-17-37-28(36)18-11-4-9-16-23(18)33-26(34)24-25(27(33)35)30(32)20-13-6-5-12-19(20)29(24,31)21-14-7-8-15-22(21)30/h4-9,11-16,24-25H,2-3,10,17H2,1H3

InChI Key

XILWPYLBYOTUOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Properties/Applications Reference
Target Compound C₃₀H₂₄Br₂NO₄ 1,8-Dibromo; pentyl benzoate ester ~666.3 g/mol Potential electrophilic reactivity; unconfirmed bioactivity
2-(1-Acetyl-16,18-dioxo-17-azapentacyclo[...]benzonitrile C₂₇H₁₈N₂O₃ 1-Acetyl; benzonitrile 418.45 g/mol Higher polarity due to nitrile; synthetic intermediate
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]dione C₃₃H₃₄N₃O₅ Piperazine-propyl; acetyl; hydroxy 576.6 g/mol Anxiolytic activity; hydrogen-bonding motifs
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]dione C₂₀H₁₇NO₃ 1,8-Dimethyl; hydroxy 335.4 g/mol Crystalline stability via O–H⋯O bonds; anxiolytic potential
2-(16,18-Dioxo-17-azapentacyclo[...])-4-nitrobenzoic acid C₂₅H₁₆N₂O₆ Nitro; carboxylic acid 440.4 g/mol Electron-withdrawing nitro group; acidic solubility
4-{16,18-dioxo-17-azapentacyclo[...]}-N-ethylbenzamide C₂₇H₂₂N₂O₃ N-Ethylbenzamide 422.5 g/mol Enhanced metabolic stability via amide linkage

Crystallographic and Geometric Analysis

The target compound’s dibromo substituents may sterically hinder crystal packing compared to smaller groups like methyl or acetyl. For example, 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]dione forms a rigid ethanoanthracene-dicarboximide core with a planar angle of 124.9° between benzene rings, stabilized by O–H⋯O hydrogen bonds . In contrast, bromine’s bulkiness in the target compound could disrupt such interactions, necessitating alternative packing modes. SHELX software remains pivotal for resolving these nuances .

Biological Activity

Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with potential biological activity. This compound is characterized by its intricate structure and the presence of bromine and dioxo groups which may influence its pharmacological properties.

  • Molecular Formula : C30H25Br2NO4
  • CAS Number : 497936-79-5
  • Molar Mass : 623.3318 g/mol

Biological Activity

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds in its class may provide insights into potential activities.

Potential Mechanisms of Action :

  • Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of bromine atoms may enhance the antimicrobial efficacy against certain pathogens due to their ability to disrupt cellular processes.
  • Enzyme Inhibition : Structurally related compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways.

Research Findings

  • In Vitro Studies : Preliminary studies on structurally similar compounds suggest potential cytotoxic effects against cancer cell lines.
  • Pharmacokinetics : Compounds with similar frameworks have demonstrated favorable pharmacokinetic profiles including good oral bioavailability and metabolic stability.

Data Table of Related Compounds and Their Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
Compound AAntitumor50
Compound BAntimicrobial30
Compound CEnzyme Inhibitor26

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of compounds similar to Pentyl 2-(1,8-dibromo...) on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 nM.

Case Study 2: Enzyme Inhibition

Research on a related compound showed effective inhibition of cholesteryl ester transfer protein (CETP), which is crucial for lipid metabolism and cardiovascular health.

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